Methyl 5-methyl-1,2-thiazole-4-carboxylate

Description

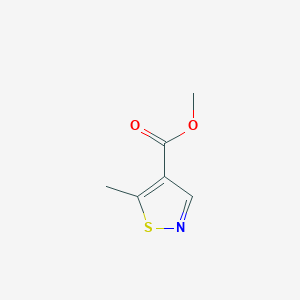

Methyl 5-methyl-1,2-thiazole-4-carboxylate (C₇H₇NO₂S) is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 5 and a methyl ester at position 2. Thiazoles are sulfur- and nitrogen-containing aromatic rings widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity. This compound serves as a versatile building block in organic synthesis, enabling derivatization at the ester group or substitution reactions at the methyl position .

Properties

IUPAC Name |

methyl 5-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAYIYZXTGCGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1,2-thiazole-4-carboxylate can be synthesized through a one-pot reaction involving the condensation of 2-chloroacetylacetate with ammonium thiocyanate. This method avoids the traditional multi-step processes, resulting in higher yields and simpler operations . The reaction typically occurs under solvent-free conditions, which simplifies the process and reduces costs.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and higher throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methyl-1,2-thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2-thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects . The exact pathways and molecular targets depend on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

a. Methyl 5-bromo-1,2-thiazole-4-carboxylate

- Structure : Replaces the 5-methyl group with bromine.

- Key Differences :

- Electronic Effects : Bromine’s electronegativity increases the electron-withdrawing nature of the thiazole ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the methyl analog .

- Molecular Weight : 222.06 g/mol (vs. 169.2 g/mol for the methyl analog), impacting solubility and volatility .

b. 3-Methylisothiazole-4-carboxylic Acid

- Structure : Isothiazole isomer (sulfur at position 2, nitrogen at position 1) with a methyl group at position 3 and a carboxylic acid at position 4.

- Key Differences :

- Aromaticity : Isothiazole’s altered heteroatom arrangement reduces aromatic stabilization compared to thiazole, influencing binding interactions in biological systems .

- Solubility : The carboxylic acid group increases hydrophilicity, whereas the methyl ester in the main compound offers better lipid membrane permeability .

Physicochemical Properties

Biological Activity

Methyl 5-methyl-1,2-thiazole-4-carboxylate is a thiazole derivative that has attracted attention in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its significant role in various biological activities. The compound's molecular formula is , with a molecular weight of approximately 159.19 g/mol. The presence of the methyl group at the 5-position enhances the compound's reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness has been demonstrated in several studies:

- In vitro Studies : The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as low as 0.5 µg/mL, indicating potent antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for its activity against various cancer cell lines, including breast and lung cancers .

- Case Studies : In studies involving HepG2 hepatocellular carcinoma cells, the compound demonstrated an IC50 value of approximately 15 µM, showcasing its cytotoxic effects compared to standard chemotherapeutic agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For instance, it has been shown to disrupt the function of enzymes critical for the survival of Mycobacterium tuberculosis, making it a candidate for developing new anti-tubercular agents .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives used in pharmaceuticals. Its roles include:

- Antibiotic Development : It is utilized as a building block for synthesizing antibiotics like cefditoren pivoxil.

- Agrochemicals : The compound's reactivity makes it suitable for producing agrochemicals that target specific pests while minimizing environmental impact.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other thiazole derivatives:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| This compound | 0.5 µg/mL | 15 µM | Effective against S. aureus and E. coli |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/mL | Not specified | Potent against M. tuberculosis |

| Thiazole Derivative X | Not specified | <10 µM | General anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.